(E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole with cinnamaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of pyrazole derivatives on biological systems. Its potential as a pharmacophore makes it a candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the nitrophenyl and pyrazole moieties suggests possible activity against certain diseases, although specific applications would require extensive research and clinical trials.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in redox reactions, while the pyrazole ring could interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-(4-nitrophenyl)pyrazole: Similar structure but lacks the phenylprop-2-en-1-one moiety.
4-(4-Nitrophenyl)pyrazole: Lacks the dimethyl and phenylprop-2-en-1-one groups.
3,5-Dimethylpyrazole: Lacks the nitrophenyl and phenylprop-2-en-1-one groups.
Uniqueness
(E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-14-20(27-18-11-9-17(10-12-18)23(25)26)15(2)22(21-14)19(24)13-8-16-6-4-3-5-7-16/h3-13H,1-2H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEGXXVMBRNLIT-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C=CC2=CC=CC=C2)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C(=O)/C=C/C2=CC=CC=C2)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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